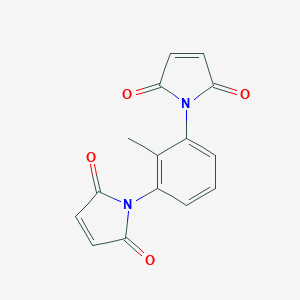
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, also known as MPBD, is a synthetic compound that has been studied for its potential applications in scientific research. MPBD is a member of the pyrrole-2,5-dione family of compounds, which have been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in important physiological processes. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin, and cholinesterase, which is involved in the breakdown of acetylcholine. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has also been shown to induce apoptosis in cancer cells, possibly through the inhibition of a specific signaling pathway.
Biochemical and Physiological Effects:
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione can inhibit the activity of tyrosinase and cholinesterase, and induce apoptosis in cancer cells. In vivo studies have shown that 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione can reduce the growth of tumors in mice, and improve cognitive function in rats.
実験室実験の利点と制限
One of the main advantages of using 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione in lab experiments is its ability to inhibit the activity of enzymes involved in important physiological processes. This makes 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione in lab experiments is its potential toxicity. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to exhibit cytotoxicity in some cell lines, and caution should be taken when handling and using this compound.
将来の方向性
There are several future directions for the study of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. One area of research could focus on the development of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione derivatives with improved potency and selectivity for specific enzymes or biological pathways. Another area of research could focus on the use of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, the mechanism of action of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione could be further elucidated to better understand its biological effects.
合成法
The synthesis of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the reaction of 2-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. This synthesis method has been optimized to yield high purity 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione with good yields.
科学的研究の応用
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase, which are involved in important physiological processes. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has also been studied as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
19896-17-4 |
|---|---|
製品名 |
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione |
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
1-[3-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-10(16-12(18)5-6-13(16)19)3-2-4-11(9)17-14(20)7-8-15(17)21/h2-8H,1H3 |
InChIキー |
LNAIBNHJQKDBNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
正規SMILES |
CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
その他のCAS番号 |
19896-17-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
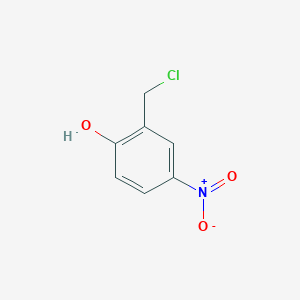
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
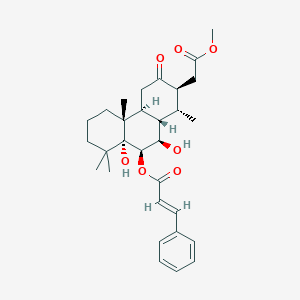



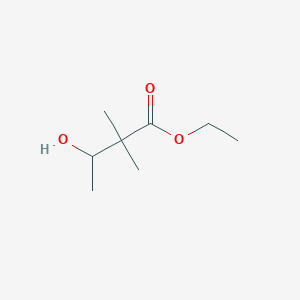
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

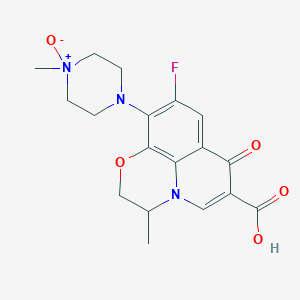
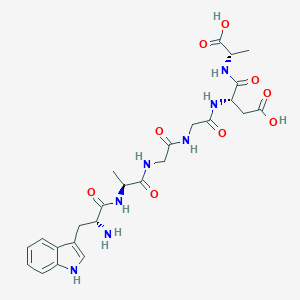
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)